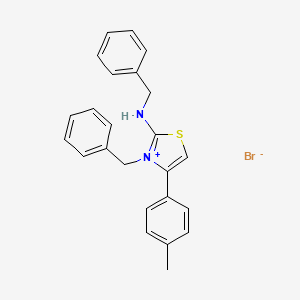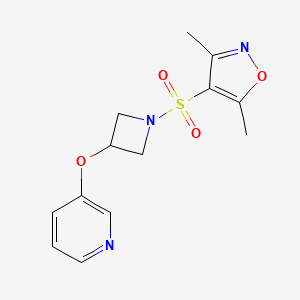
1-丁基-3-(2-苯乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(2-phenylethyl)urea (BPEU) is an organic molecule with the molecular formula C13H20N2O . It has a molecular weight of 220.316 . The molecule contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative .
Synthesis Analysis
The synthesis of N-substituted ureas, such as BPEU, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . Another method involves the catalytic synthesis of ureas using CO2 and amines .Molecular Structure Analysis
BPEU contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative . The molecule consists of 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .科学研究应用
合成方法
1-丁基-3-(2-苯乙基)脲和其他脲类一样,传统上使用光气和异氰酸酯等危险试剂合成。绿色化学的最新趋势导致使用更清洁、更安全的化合物进行合成。复杂的替代品,如双(4-硝基苯基)碳酸酯和三光气现在用于大规模生产,最大限度地减少有害废物并最大限度地提高能源效率(Bigi、Maggi 和 Sartori,2000)。
与其他化学实体的相互作用
对密切相关的化合物 1,3-双(4-硝基苯基)脲的研究表明,它可以与各种氧代阴离子形成氢键复合物。这种相互作用表明在化学传感或分子识别中的潜在应用。通过氢键形成的加合物和这些复合物的稳定性受所涉及阴离子的碱性的影响(Boiocchi 等人,2004)。
催化性能
结构类似于 1-丁基-3-(2-苯乙基)脲的 N-丁基-N,N-二甲基-α-苯乙基铵溴化物已被发现可以催化芳香醛、β-酮酯和脲/硫脲的缩合反应。这证明了在有机合成中潜在的催化应用,尤其是在环保的无溶剂条件下(Reddy 等人,2003)。
纳米通道结构
脲衍生物已被用于创建一维纳米通道。这些通道表现出独特的结构特性,如曲折结构,这对于研究分子传输和扩散动力学至关重要。这为它们在分子传输研究和纳米技术中的应用开辟了道路(Bowers 等人,2015)。
药物蛋白质组学
在药物蛋白质组学的背景下,1-丁基-3-(2-苯乙基)脲衍生物已显示出在了解囊性纤维化等疾病中蛋白质表达变化的潜力。这可能会为药物开发和疾病管理带来新的见解(Singh 等人,2006)。
分子对接和抗癌活性
研究表明,某些脲衍生物对特定酶表现出抑制活性并具有抗氧化特性。这些发现可用于开发新的治疗剂,包括潜在的抗癌药物(Aksu 等人,2016)。
安全和危害
属性
IUPAC Name |
1-butyl-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZZAQYSBHZHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-phenylethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)
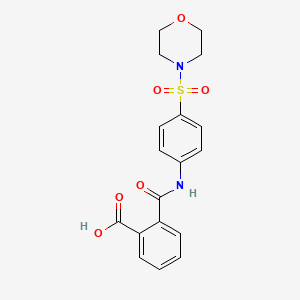

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2937377.png)
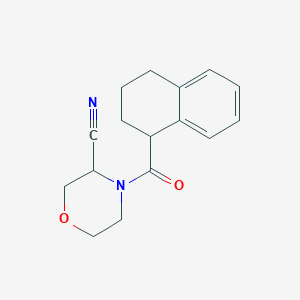
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)
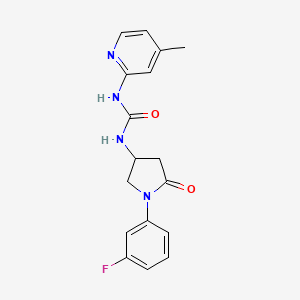
![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)
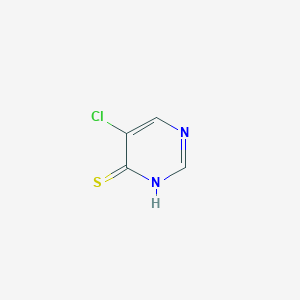
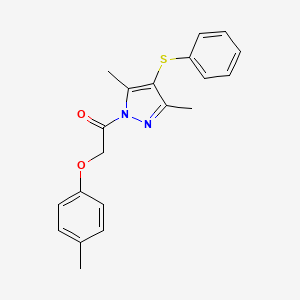
![2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B2937390.png)
![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)
